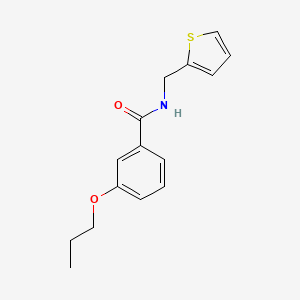

![molecular formula C12H7BrN6 B4583486 2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)

2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Overview

Description

The compound "2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline" belongs to a class of heterocyclic compounds that have drawn attention due to their potential in various fields of chemistry and pharmacology. The interest in this compound and its derivatives stems from their complex structure and the possibility of exhibiting a range of biological activities.

Synthesis Analysis

The synthesis of this compound and related derivatives often involves copper-catalyzed cascade reactions of 2-bromobenzoates with 1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine under ligand-free conditions in water. This method is advantageous due to its simplicity, use of commercially available starting materials, and sustainable approach (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of "this compound" derivatives has been explored through various methods including X-ray diffraction, showing that these compounds are non-planar and the aryl substituents form a pincer-like conformation. These structural features are crucial for understanding the chemical and physical properties of the compounds (Kopotilova et al., 2023).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acylation, cyclization, and oxidation, which are instrumental in synthesizing a wide array of derivatives with potential biological activities. The reactivity is influenced by the unique electronic and structural attributes of the triazoloquinazoline core (Prakash et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. The X-ray diffraction studies provide detailed insights into the crystallographic arrangement, contributing to the understanding of how structural nuances affect the compound's physical characteristics.

Chemical Properties Analysis

"this compound" and its derivatives exhibit a range of chemical properties, including fluorescence and solvatochromism. These properties are explored through UV/Vis and photoluminescent studies, revealing that these compounds emit a broad range of wavelengths with high fluorescent quantum yields in certain solvents. Such studies are pivotal for exploring potential applications in materials science and bioimaging (Kopotilova et al., 2023).

Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant area of research for derivatives of quinazoline, including those related to "2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline", is their potential antimicrobial and antifungal properties. Hassan (2013) synthesized a series of 2-pyrazoline and pyrazole derivatives showing promising antimicrobial activity against a range of organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans using the Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013). This indicates the potential of such compounds in developing new antimicrobial agents.

Anticancer Activity

Another crucial area of research is the exploration of the anticancer potential of quinazoline derivatives. Kovalenko et al. (2012) synthesized a combinatorial library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines, identifying compounds with significant in vitro anticancer activity across various cancer cell lines, such as non-small cell lung cancer, ovarian, prostate, and breast cancer lines, demonstrating the potential of these compounds as novel anticancer agents (Kovalenko et al., 2012).

Analgesic Activity

Research into the analgesic properties of triazoloquinazoline derivatives has also been conducted. Saad et al. (2011) explored the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, indicating that these compounds could serve as a basis for developing new analgesic agents (Saad et al., 2011).

Antimicrobial Activity

Antipenko et al. (2009) synthesized a series of ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters and evaluated them for antimicrobial activity, finding significant activity against C. albicans. This study underscores the potential of these compounds in the development of new antimicrobial agents (Antipenko et al., 2009).

properties

IUPAC Name |

2-(4-bromo-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-c]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN6/c13-8-5-15-17-10(8)11-16-12-7-3-1-2-4-9(7)14-6-19(12)18-11/h1-6H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDSQOBUOPYFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=C(C=NN4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)

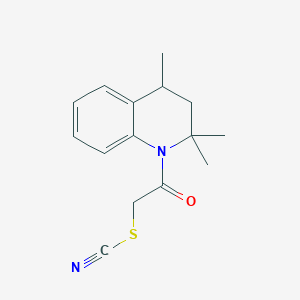

![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)

![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)

![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)

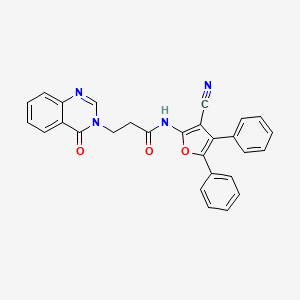

![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)

![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)

![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)

![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)